molecular formula C17H15ClO2 B15214128 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) CAS No. 86694-53-3

2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)

Cat. No.: B15214128
CAS No.: 86694-53-3
M. Wt: 286.8 g/mol
InChI Key: WHNLHDBHQYRNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) is an organic compound characterized by the presence of two 2-methylfuran rings connected by a methylene bridge to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-methylfuran with 4-chlorobenzaldehyde. This reaction is facilitated by the use of strong acidic resins such as Nafion resin, which demonstrates high activity due to its strong acidic nature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and catalysts under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and characterization using techniques such as NMR spectroscopy and X-ray analysis .

Chemical Reactions Analysis

Types of Reactions

5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: Nucleophilic substitution reactions can occur at the furan rings or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce fully hydrogenated furan derivatives .

Scientific Research Applications

5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) is unique due to its specific combination of 2-methylfuran rings and a 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

86694-53-3

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C17H15ClO2/c1-11-3-9-15(19-11)17(16-10-4-12(2)20-16)13-5-7-14(18)8-6-13/h3-10,17H,1-2H3

InChI Key

WHNLHDBHQYRNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.